Potassium molybdate

Catalog No.
S540034
CAS No.
13446-49-6
M.F
K2MoO4
M. Wt
238.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium molybdate

CAS Number

13446-49-6

Product Name

Potassium molybdate

IUPAC Name

dipotassium;dioxido(dioxo)molybdenum

Molecular Formula

K2MoO4

Molecular Weight

238.1 g/mol

InChI

InChI=1S/2K.Mo.4O/q2*+1;;;;2*-1

InChI Key

NUYGZETUIUXJCO-UHFFFAOYSA-N

SMILES

[O-][Mo](=O)(=O)[O-].[K+].[K+]

solubility

Soluble in DMSO

Synonyms

Potassium molybdate

Canonical SMILES

[O-][Mo](=O)(=O)[O-].[K+].[K+]

The exact mass of the compound Potassium molybdate is 239.8125 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Potassium molybdate (K2MoO4, CAS 13446-49-6) is a highly soluble, anhydrous inorganic salt utilized as a molybdenum source for advanced materials synthesis, catalysis, and industrial water treatment . Featuring a melting point of 919 °C and a density of 2.3 g/cm³, it provides high thermal stability compared to ammonium-based alternatives . In procurement, it is primarily selected over other molybdates when processes require an anhydrous crystalline form, a stable high-temperature melt, or specific potassium-ion interactions, such as common-ion compatibility in specialized antifreeze formulations or electron-donor intercalation in the synthesis of metastable 2D transition metal dichalcogenides.

Generic substitution of potassium molybdate with sodium molybdate or ammonium molybdate frequently fails due to distinct differences in hydration, thermal decomposition, and alkali-metal behavior . Sodium molybdate typically crystallizes as a dihydrate (~14.8% water by weight), which releases steam during high-temperature solid-state reactions, potentially causing hydrolysis or structural defects in sensitive catalyst precursors. Conversely, ammonium heptamolybdate decomposes below 300 °C, outgassing ammonia and water while leaving behind volatile MoO3, making it unsuitable as a stable liquid flux [1]. Furthermore, in 2D material synthesis, the specific ionic radius and electron-donating capacity of the potassium ion are strictly required to intercalate and stabilize the metallic 1T' phase of MoS2; substituting with sodium or ammonium defaults the synthesis to the standard semiconducting 2H phase, fundamentally altering the electronic properties of the final material [1].

Anhydrous Crystallization for Moisture-Sensitive Formulations

Unlike sodium molybdate, which predominantly forms a dihydrate (Na2MoO4·2H2O) that releases structural water upon heating, potassium molybdate crystallizes in a strictly anhydrous form (K2MoO4) [1]. This eliminates the need to account for hydration weight variations during precision batching and prevents unwanted steam generation or hydrolysis in high-temperature solid-state precursor applications.

Evidence DimensionCrystalline hydration state
Target Compound DataAnhydrous (K2MoO4, 0% structural water)
Comparator Or BaselineSodium molybdate (Dihydrate, ~14.8% water by weight)
Quantified Difference14.8% reduction in structural water content
ConditionsStandard ambient crystallization and storage

Procuring the anhydrous potassium salt prevents batch-to-batch assay variability and eliminates outgassing in high-temperature calcination processes.

High-Temperature Melt Stability for Flux Synthesis

For molten-salt and flux-based crystal growth, potassium molybdate offers a highly stable liquid phase with a melting point of 919 °C . In contrast, ammonium molybdate precursors decompose at low temperatures (<300 °C), releasing ammonia and water to form solid MoO3, which possesses a high vapor pressure and sublimates rapidly. K2MoO4 provides a low-volatility, stable ionic melt essential for the controlled, large-area growth of molybdenum-based 2D materials.

Evidence DimensionThermal decomposition and melting behavior
Target Compound DataMelts stably at 919 °C without decomposition
Comparator Or BaselineAmmonium molybdate (Decomposes <300 °C into MoO3, NH3, and H2O)
Quantified Difference>600 °C higher thermal stability window before phase breakdown
ConditionsHigh-temperature atmospheric or inert heating

Enables its use as a stable, non-gassing molten flux for synthesizing advanced ceramics and 2D transition metal dichalcogenides.

Potassium-Mediated Phase Stabilization in 1T'-MoS2 Synthesis

In the synthesis of molybdenum disulfide (MoS2), potassium molybdate specifically facilitates the formation of the metastable, metallic 1T' phase [1]. The potassium ions act as electron donors that intercalate into the lattice, shifting the coordination from trigonal prismatic (2H) to octahedral (1T'). In-situ vulcanization studies demonstrate that K2MoO4 yields 1T'-MoS2 with an expanded interlayer spacing, whereas standard MoO3 or sodium precursors default to the thermodynamically stable semiconducting 2H phase.

Evidence DimensionMoS2 phase yield and interlayer spacing
Target Compound DataYields 1T' (metallic/octahedral) phase with interlayer spacing expanded by ~0.27 nm
Comparator Or BaselineMoO3 or Na-molybdate (Yields 2H semiconducting phase, standard spacing)
Quantified Difference0.27 nm expansion in S-Mo-S layer distance and d2 to d3 electronic shift
ConditionsIn-situ vulcanization (H2S/H2) at 280–400 °C

Essential for researchers and manufacturers producing metallic-phase MoS2 for electrocatalysis, hydrogen evolution reactions (HER), and supercapacitors.

Common-Ion Compatibility in Premium Antifreeze Formulations

In heavy-duty engine coolants utilizing potassium salts of organic acids (e.g., dipotassium succinate or sebacate), potassium molybdate is the preferred anodic corrosion inhibitor [1]. Substituting with sodium molybdate introduces mixed alkali metal ions (Na+ and K+), which can alter the solubility limits of the additive package and lead to precipitate formation under extreme thermal cycling or sub-zero conditions.

Evidence DimensionFormulation homogeneity and low-temperature stability
Target Compound DataComplete common-ion compatibility with K-carboxylate brines
Comparator Or BaselineSodium molybdate (Introduces Na+ ions, risking mixed-salt precipitation)
Quantified DifferenceMaintains single-alkali system integrity in concentrated (0.05-1.0 wt%) inhibitor packages
ConditionsConcentrated antifreeze formulations at sub-zero temperatures

Prevents inhibitor dropout and scaling in high-performance, long-life cooling systems that rely on potassium-based organic acid technology (OAT).

Molten-Salt Synthesis of 2D Materials

Ideal for chemical vapor deposition (CVD) and flux-growth of large-area MoO2 and 1T'-MoS2 crystals, where the K+ ion acts as a crucial intercalating electron donor and the compound provides a stable, non-volatile flux medium at temperatures up to 900 °C [1].

High-Performance Corrosion Inhibitor Packages

Selected for premium closed-loop cooling systems and antifreeze concentrates, particularly those based on potassium organic acid technology (OAT). Using potassium molybdate ensures common-ion compatibility and prevents the low-temperature precipitation risks associated with introducing sodium ions [2].

Anhydrous Solid-State Catalyst Preparation

Procured for solid-state catalyst manufacturing where the introduction of hydration water—inevitable with sodium molybdate dihydrate—would cause unwanted hydrolysis, steam generation, or structural defects during high-temperature calcination [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Exact Mass

239.8125

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 632 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 119 of 632 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 513 of 632 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

13446-49-6

Wikipedia

Potassium molybdate

General Manufacturing Information

Molybdate (MoO42-), potassium (1:2), (T-4)-: ACTIVE

Dates

Last modified: 08-15-2023

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